4-amino-N-[2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-amino-N-[2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a furan ring, and a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with 2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)ethylamine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated synthesis equipment and continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
4-amino-N-[2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or tool in studying cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-amino-N-[2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Shares the oxadiazole and furan rings but differs in the substitution pattern.
N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide: Contains a fluorophenyl group but has a different overall structure and functional groups.
Uniqueness
4-amino-N-[2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16FN5O3 |
---|---|
Molecular Weight |
345.33g/mol |
IUPAC Name |
4-amino-N-[2-[[5-(4-fluorophenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C16H16FN5O3/c17-11-3-1-10(2-4-11)13-6-5-12(24-13)9-19-7-8-20-16(23)14-15(18)22-25-21-14/h1-6,19H,7-9H2,(H2,18,22)(H,20,23) |
InChI Key |
MLUHOKMRGWMTNV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)F |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)F |
Origin of Product |
United States |
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